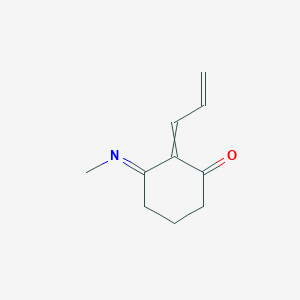
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The specific structure of this compound includes a methylimino group and a prop-2-en-1-ylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone with appropriate aldehydes or ketones in the presence of a base. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylimino or prop-2-en-1-ylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a ketone functional group.
(E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A stereoisomer with different spatial arrangement.
(3E)-3-(Ethylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
918428-24-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methylimino-2-prop-2-enylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-5-8-9(11-2)6-4-7-10(8)12/h3,5H,1,4,6-7H2,2H3 |
InChI Key |
WKTOZYIHLILAHB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCCC(=O)C1=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


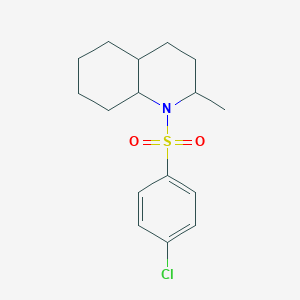
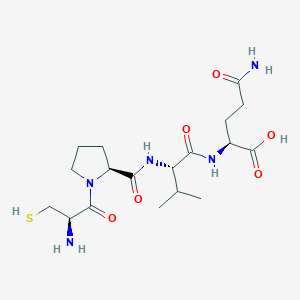
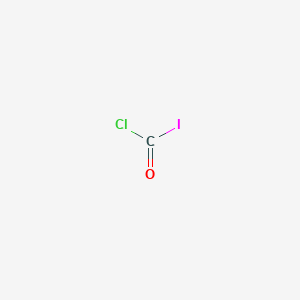

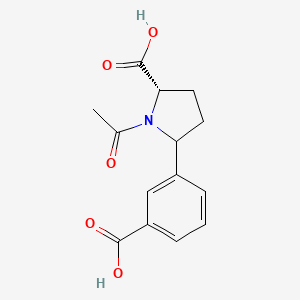
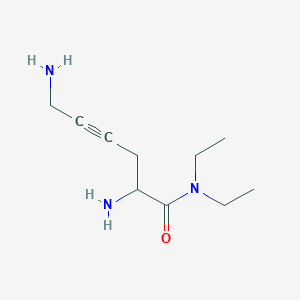

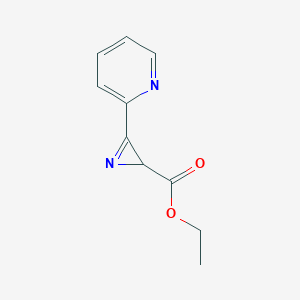
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
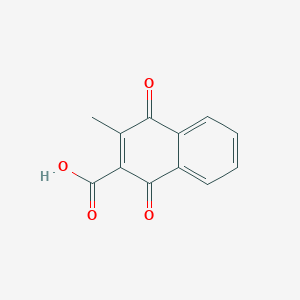
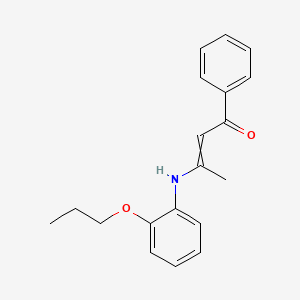
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
